![molecular formula C15H15NO B14419109 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one CAS No. 83021-67-4](/img/structure/B14419109.png)
3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is an organic compound that has garnered significant interest in scientific research. It is classified as a tetrahydropyridine and is known for its role as a precursor to neurotoxic compounds. This compound is particularly notable for its involvement in studies related to neurodegenerative diseases, such as Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-phenyl-3-buten-1-one with methylamine, followed by cyclization to form the desired tetrahydropyridine structure .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process .
化学反应分析
Types of Reactions
3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield different tetrahydropyridine isomers .
科学研究应用
3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: It is used to study the mechanisms of neurodegeneration.
Medicine: This compound is crucial in developing models for Parkinson’s disease research.
作用机制
The mechanism of action of 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one involves its conversion to neurotoxic metabolites. Once inside the brain, it is metabolized by the enzyme monoamine oxidase B to form 1-methyl-4-phenylpyridinium ion, which selectively targets and destroys dopaminergic neurons in the substantia nigra. This leads to symptoms similar to those observed in Parkinson’s disease .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with similar neurotoxic properties.
1-Methyl-4-phenylpyridinium ion: The active neurotoxic metabolite formed from 3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one.
Uniqueness
What sets this compound apart is its specific structure, which allows it to cross the blood-brain barrier and be metabolized into highly neurotoxic compounds. This makes it a valuable tool in neurodegenerative disease research .
属性
CAS 编号 |
83021-67-4 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC 名称 |
3-methyl-4-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C15H15NO/c1-10-14(11-6-3-2-4-7-11)12-8-5-9-13(12)16-15(10)17/h2-4,6-7H,5,8-9H2,1H3,(H,16,17) |
InChI 键 |
SUQHARKYZSIPLE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CCC2)NC1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



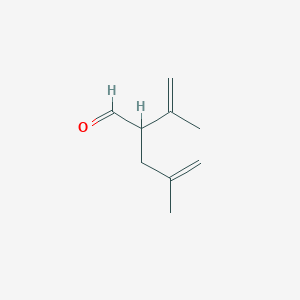


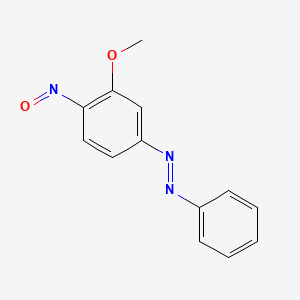
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
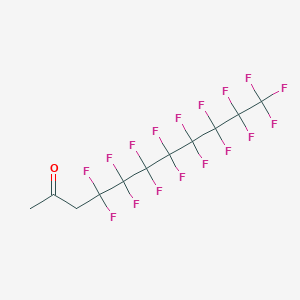
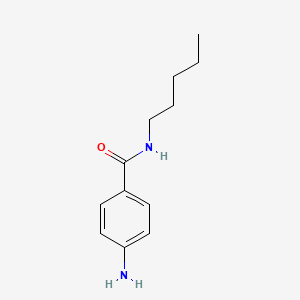
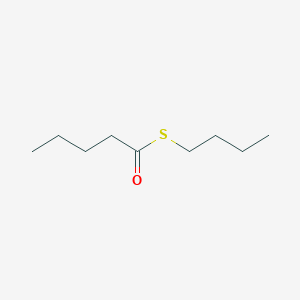
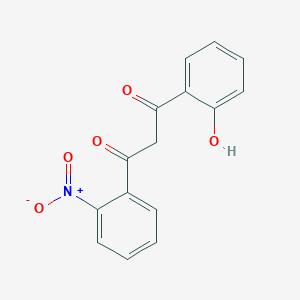
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)

![Ethanone, 1-[2-(2-propenylamino)phenyl]-](/img/structure/B14419099.png)
